N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE
CAS No.: 335222-97-4
Cat. No.: VC5551856
Molecular Formula: C19H17N3O3S
Molecular Weight: 367.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 335222-97-4 |
|---|---|
| Molecular Formula | C19H17N3O3S |
| Molecular Weight | 367.42 |
| IUPAC Name | N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C19H17N3O3S/c1-25-16-10-6-5-9-15(16)21-17(23)11-14-12-26-19(20-14)22-18(24)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,21,23)(H,20,22,24) |
| Standard InChI Key | FRAHHFOXKSWDFS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
The molecular architecture of N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide comprises three primary components:
-
1,3-Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
-
Benzamide moiety: A benzene ring linked to an amide group (-CONH₂) at the thiazole’s 2-position.
-
Methoxyphenyl carbamoyl methyl substituent: A methylene bridge (-CH₂-) connecting the thiazole’s 4-position to a carbamoyl group (-NHCO-) attached to a 2-methoxyphenyl ring.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₃O₃S |
| Molecular Weight | 367.42 g/mol |
| CAS Registry Number | 335222-97-4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 6 |
The methoxy group (-OCH₃) at the phenyl ring’s 2-position enhances hydrophobicity and may influence intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for biological activity .
Synthesis and Preparation
The synthesis of N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide likely follows multi-step protocols common to thiazole derivatives.
Thiazole Core Formation
Thiazoles are typically synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-halo ketones with thioamides. For example:
where X = halogen.
Benzamide Functionalization
The benzamide group at the thiazole’s 2-position is typically installed via amidation. For instance, reacting 2-aminothiazole with benzoyl chloride in the presence of a base:
Yields are optimized using catalysts like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or thionyl chloride (SOCl₂) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole formation | α-Bromoacetophenone, thiourea | 60–75% |
| Carbamoyl methylation | 2-Methoxyphenyl isocyanate, DMF | 50–65% |
| Benzamide coupling | Benzoyl chloride, pyridine, 0°C | 70–85% |
Purification often involves column chromatography or recrystallization from ethanol/water mixtures .
Physicochemical and Spectroscopic Properties
Spectral Characterization
-
¹H NMR (DMSO-d₆): Peaks at δ 3.80 (s, 3H, -OCH₃), 6.97–7.91 (m, aromatic protons), and 8.30 (s, 1H, -CONH-) .
-
¹³C NMR: Signals corresponding to the thiazole carbons (δ 120–150), carbonyl groups (δ 165–170), and methoxy carbon (δ 55–56) .
-
IR (KBr): Stretching vibrations at 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O) .
Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) of analogous compounds reveals planar thiazole rings with dihedral angles of 10–15° relative to the benzamide group. Hydrogen bonds (N-H···O, C-H···O) stabilize the crystal lattice, as demonstrated in Hirshfeld surface analyses .
Biological Activity and Mechanism of Action
While direct studies on this compound are scarce, structural analogs exhibit notable bioactivity:
Enzyme Inhibition
Thiazole derivatives often target enzymes like cyclooxygenase (COX) or kinases. The benzamide moiety may chelate metal ions in active sites, while the methoxyphenyl group enhances hydrophobic interactions .
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| N-(4-Chlorophenyl)thiazole-2-benzamide | COX-2 | 0.8 μM |
| 3-(Thiazol-2-yl-ethoxy)benzamide | Bacterial DNA gyrase | 2.5 μg/mL |
Applications in Medicinal Chemistry
Drug Discovery
Thiazole-based benzamides are explored as:
-
Anti-inflammatory agents: COX-2 inhibitors for arthritis.
-
Anticancer agents: Kinase inhibitors targeting EGFR or VEGFR .
-
Antimicrobials: DNA gyrase inhibitors against resistant strains .
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume